molecular formula C8H7ClF3N B2399833 4-Chloro-2-methyl-5-(trifluoromethyl)aniline CAS No. 1379346-32-3

4-Chloro-2-methyl-5-(trifluoromethyl)aniline

Cat. No.: B2399833
CAS No.: 1379346-32-3
M. Wt: 209.6
InChI Key: LBGVIKJNTVKSHL-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-5-(trifluoromethyl)aniline is an organic compound characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methyl-5-(trifluoromethyl)aniline typically involves multiple steps, including halogenation, nitration, and reduction reactions. One common method involves the chlorination of 2-methyl-5-(trifluoromethyl)aniline, followed by nitration to introduce the nitro group, and subsequent reduction to form the aniline derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitration processes, utilizing specialized equipment to ensure safety and efficiency. The reaction conditions are carefully controlled to optimize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methyl-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.

Scientific Research Applications

4-Chloro-2-methyl-5-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)aniline
  • 2-Chloro-4-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)aniline

Comparison: 4-Chloro-2-methyl-5-(trifluoromethyl)aniline is unique due to the presence of both a methyl and a trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions, making it a valuable compound for specific applications.

Biological Activity

4-Chloro-2-methyl-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloro group, a methyl group, and a trifluoromethyl group attached to an aniline structure. The trifluoromethyl group is particularly noteworthy as it enhances the compound's binding affinity to biological targets, which can lead to increased potency in various applications.

Synthesis Methods

Synthetic Routes:

  • Halogenation and Nitration: The synthesis typically involves halogenation followed by nitration and reduction. A common method includes chlorination of 2-methyl-5-(trifluoromethyl)aniline, followed by nitration to introduce a nitro group, and subsequent reduction to yield the aniline derivative.

Industrial Production:

  • Large-scale production employs controlled halogenation and nitration processes, often utilizing catalysts to optimize yield and purity under specific temperature and pressure conditions.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity, potentially leading to more pronounced biological effects .

Anti-inflammatory Activity

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Preliminary results indicate that derivatives containing similar structures exhibit significant inhibition of COX-1 and COX-2 activities, with IC50 values ranging from 19.45 μM to 42.1 μM .

Comparative Studies

Comparative analysis with similar compounds reveals that this compound exhibits unique biological profiles. For example:

CompoundIC50 (μM) COX-1IC50 (μM) COX-2
This compound19.45 ± 0.0742.1 ± 0.30
Diclofenac0.04 ± 0.01-
Celecoxib-0.04 ± 0.01

These findings suggest that while the compound is less potent than standard anti-inflammatory drugs like diclofenac and celecoxib, it still possesses notable activity against COX enzymes.

Case Studies

In vitro studies have shown that derivatives of this compound can also exhibit antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). These studies often utilize minimum inhibitory concentration (MIC) assays to determine efficacy against bacterial pathogens .

Additionally, research has indicated potential anticancer activity, with certain derivatives demonstrating cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia), with IC50 values ranging from approximately 3 μM to 6 μM .

Properties

IUPAC Name

4-chloro-2-methyl-5-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3N/c1-4-2-6(9)5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGVIKJNTVKSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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